molecular formula C15H12N2O2S B15157205 Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- CAS No. 496800-11-4

Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl-

Cat. No.: B15157205
CAS No.: 496800-11-4
M. Wt: 284.3 g/mol
InChI Key: LRHNTONFGOMKTI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- (hereafter referred to as the "target compound") is a Schiff base derivative of 4-methylbenzenesulfonamide. Its structure features a 3-cyanophenyl group attached via a methylene bridge to the sulfonamide nitrogen. The molecular formula is inferred as C₁₅H₁₁N₂O₂S, with a molecular weight of ~295.33 g/mol.

Properties

CAS No.

496800-11-4

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

N-[(3-cyanophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H12N2O2S/c1-12-5-7-15(8-6-12)20(18,19)17-11-14-4-2-3-13(9-14)10-16/h2-9,11H,1H3

InChI Key

LRHNTONFGOMKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonamide with 3-cyanobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, which rely on anaerobic glycolysis. By inhibiting CA IX, the compound disrupts the pH regulation, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets include the active site of CA IX, where the compound binds and inhibits its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s 3-cyanophenyl group distinguishes it from analogs with other substituents. Key comparisons include:

N-{(E)-[4-(Trifluoromethyl)phenyl]methylene}benzenesulfonamide ()
  • Molecular Formula: C₁₄H₁₀F₃NO₂S
  • Molecular Weight : 313.295 g/mol
  • Substituent : 4-Trifluoromethylphenyl (-CF₃)
  • Key Properties :
    • Boiling Point: 404.2°C
    • Density: 1.3 g/cm³
    • Refractive Index: 1.537
  • Comparison : The -CF₃ group is strongly electron-withdrawing, similar to -CN, but its bulkier size and lipophilicity enhance thermal stability and hydrophobicity. The higher molecular weight and boiling point compared to the target compound suggest greater thermal resilience .
N-[(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide ()
  • Molecular Formula : C₁₉H₁₈N₂O₅S₃
  • Molecular Weight : 450.542 g/mol
  • Substituent: Thiazolidinone ring with ethoxy-hydroxybenzylidene
  • Key Properties: Incorporates a heterocyclic thiazolidinone core, which is associated with antimicrobial and antidiabetic activities.
N-(3-aminopropyl)-4-methylbenzenesulfonamide ()
  • Molecular Formula : C₁₀H₁₆N₂O₂S
  • Molecular Weight : 228.31 g/mol
  • Substituent: 3-Aminopropyl (-CH₂CH₂CH₂NH₂)
  • Key Properties: The primary amine group introduces basicity, enabling salt formation and enhanced solubility in acidic environments.
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide ()
  • Molecular Formula: C₁₄H₂₂BNO₄S
  • Substituent : Boronate ester (dioxaborolane)
  • Key Properties : The boron-containing group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This makes it valuable in medicinal chemistry and materials science .

Structural and Functional Implications

Compound Substituent Key Functional Impact
Target Compound 3-Cyanophenyl Strong electron-withdrawing effect; enhances electrophilicity and dipole interactions.
4-Trifluoromethyl Derivative -CF₃ High lipophilicity and thermal stability; used in agrochemicals and pharmaceuticals.
Thiazolidinone Derivative Heterocyclic ring Bioactivity via enzyme inhibition (e.g., PPARγ modulation in diabetes).
Aminopropyl Derivative -NH₂ Enables protonation and ionic interactions; common in drug delivery systems.
Boronate Ester Derivative Boron-containing Facilitates cross-coupling reactions; applicable in targeted drug design.

Physical and Chemical Property Comparison

Property Target Compound 4-CF₃ Derivative Thiazolidinone Derivative Aminopropyl Derivative
Molecular Weight ~295.33 313.295 450.542 228.31
Boiling Point (°C) Not reported 404.2 Not reported Not reported
Key Functional Group -CN -CF₃ Thiazolidinone -NH₂
Solubility Moderate (polar aprotic solvents) Low (lipophilic) High (polar groups) High (aqueous acidic media)

Q & A

Q. What synthetic methodologies are commonly employed for preparing benzenesulfonamide derivatives like N-[(3-cyanophenyl)methylene]-4-methyl-benzenesulfonamide?

Answer: The synthesis typically involves condensation reactions between sulfonamide precursors and aldehydes or ketones. For example, refluxing p-hydrazinobenzenesulfonamide with a carbonyl compound in ethanol, catalyzed by glacial acetic acid, is a standard approach . Reaction progress is monitored via thin-layer chromatography (TLC) using solvent systems like chloroform:methanol (4.8:0.2). Post-synthesis purification involves recrystallization from ethanol or methanol.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • X-ray crystallography (using SHELX programs for structure refinement) provides unambiguous confirmation of molecular geometry .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups and substitution patterns.
  • Infrared (IR) Spectroscopy : Confirms sulfonamide (-SO2_2NH-) and nitrile (-C≡N) stretches.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. How do the functional groups in this compound influence its reactivity?

Answer: The sulfonamide group participates in hydrogen bonding and acts as a leaving group in nucleophilic substitution reactions. The cyanophenyl moiety enables cyano-alkyne click chemistry or reduction to amines. The methyl group on the benzene ring influences steric effects and electronic properties (e.g., directing electrophilic substitution) .

Advanced Research Questions

Q. What challenges arise in crystallographic structure determination, and how are they resolved?

Answer: Challenges include crystal twinning, disorder, and weak diffraction. Strategies:

  • Use SHELXL for refinement with constraints (e.g., ISOR, SIMU) to manage disorder .
  • Validate structures with PLATON (ADDSYM, TWINLAWS) to detect missed symmetry or twinning .
  • Apply CheckCIF to identify systematic errors (e.g., over-constrained thermal parameters) .

Q. How can hydrogen-bonding networks be analyzed in crystal structures of this compound?

Answer: Graph set analysis (as per Etter’s formalism) classifies hydrogen bonds into patterns like DD, R22(8)R_2^2(8), or chains. Tools like Mercury (CCDC) visualize interactions, while CrystalExplorer quantifies interaction energies. Example: The sulfonamide NH often acts as a donor to carbonyl or nitrile acceptors, forming 2D sheets or 3D frameworks .

Q. What are best practices for validating structural models in crystallography?

Answer:

  • Ensure R-factor convergence (<5% for high-resolution data).
  • Validate geometric parameters (bond lengths/angles) against statistical norms in Cambridge Structural Database (CSD) .
  • Check for residual electron density peaks (>1 eÅ3^{-3}) indicating missed solvent or disorder .

Q. How does this compound interact with transition metals, and what applications exist in coordination chemistry?

Answer: The sulfonamide’s sulfonyl and amine groups can coordinate metals (e.g., Cu2+^{2+}, Co2+^{2+}), forming complexes with potential catalytic or bioactive properties. Methods:

  • Synthesize complexes by refluxing with metal salts (e.g., CuCl2_2) in ethanol.
  • Characterize via UV-Vis spectroscopy (d-d transitions) and single-crystal XRD .

Q. How can synthetic derivatives be designed to study structure-activity relationships (SAR)?

Answer:

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups on the phenyl rings.
  • Bioisosteric replacement : Replace the nitrile with an alkyne or amide.
  • Evaluate activity via in vitro assays (e.g., enzyme inhibition) and correlate with computational docking (e.g., AutoDock Vina) .

Q. What reaction mechanisms govern the oxidation or reduction of this compound?

Answer:

  • Oxidation : The benzenesulfonamide core is stable, but the nitrile group can oxidize to a carboxylic acid using KMnO4_4/H2_2SO4_4.
  • Reduction : LiAlH4_4 reduces the nitrile to an amine, while Pd/C hydrogenation saturates the methylene group. Monitor via HPLC-MS or 1^1H NMR .

Q. How is experimental phasing applied in crystallography for novel derivatives?

Answer: For novel analogs with heavy atoms (e.g., Br), use SHELXC/D/E pipelines for experimental phasing. For non-heavy atom structures, employ molecular replacement (using a parent structure as a model) or SAD/MAD with selenomethionine derivatives .

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